1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Overview
Description
1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a complex organic compound known for its unique chemical properties and significant research applications. Its structure features a sulfonyl group, a trifluoromethyl group, and a dihydrodiazepine ring, making it an intriguing molecule for various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves multiple steps. A common approach begins with the preparation of the 4-(tert-butyl)benzenesulfonyl chloride intermediate. This intermediate can then undergo a series of reactions, including cyclization with appropriate nitrogen sources and introduction of the trifluoromethyl group under controlled conditions. The reaction conditions often include solvents like dichloromethane, catalysts such as triethylamine, and temperature regulation to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates optimization of the reaction steps to ensure cost-effectiveness and scalability. This includes using large-scale reactors, continuous flow chemistry techniques, and efficient purification methods like crystallization or chromatography to achieve the desired compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfone derivatives.
Reduction: Reductive conditions may reduce the sulfonyl group to a sulfide.
Substitution: Substitution reactions can occur at the diazepine ring or the trifluoromethyl group, leading to diverse derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Conditions often vary, with temperature and solvent choice being crucial for achieving selective and efficient transformations.
Major Products Formed
The major products formed from these reactions vary depending on the reagents and conditions used. For instance, oxidation may yield sulfone derivatives, reduction could produce sulfides, and substitution reactions may result in a wide array of functionalized diazepine compounds.
Scientific Research Applications
1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has significant applications in various scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Exploration of its pharmacological properties for developing new therapeutic agents, including its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely determined by its interaction with molecular targets, such as enzymes or receptors. Its structure allows for binding to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can be compared to compounds such as:
1-{[4-(tert-butyl)phenyl]sulfonyl}-5-methyl-2,3-dihydro-1H-1,4-diazepine
1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,2-diazepine
Uniqueness
The presence of the trifluoromethyl group distinguishes it from similar compounds, imparting unique chemical and physical properties, including enhanced stability and reactivity. This makes it particularly valuable in scientific research for probing biological systems and developing new materials with specific functionalities.
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Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-5-(trifluoromethyl)-2,3-dihydro-1,4-diazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O2S/c1-15(2,3)12-4-6-13(7-5-12)24(22,23)21-10-8-14(16(17,18)19)20-9-11-21/h4-8,10H,9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNKAADXYYGWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122123 | |
Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2,3-dihydro-5-(trifluoromethyl)-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478078-94-3 | |
Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2,3-dihydro-5-(trifluoromethyl)-1H-1,4-diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478078-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2,3-dihydro-5-(trifluoromethyl)-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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